molecular formula C17H12 B7779812 1-Methylpyrene CAS No. 27577-90-8

1-Methylpyrene

Cat. No.: B7779812
CAS No.: 27577-90-8
M. Wt: 216.28 g/mol
InChI Key: KBSPJIWZDWBDGM-UHFFFAOYSA-N
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Preparation Methods

1-Methylpyrene can be synthesized through various methods. One common synthetic route involves the methylation of pyrene. This process typically requires a methylating agent such as methyl iodide (CH₃I) in the presence of a strong base like potassium carbonate (K₂CO₃). The reaction is carried out under reflux conditions to ensure complete methylation .

Chemical Reactions Analysis

1-Methylpyrene undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and various bases for substitution reactions. Major products formed from these reactions include 1-HMP and 1-SMP .

Mechanism of Action

The mechanism of action of 1-Methylpyrene involves its metabolic activation by cytochrome P450 enzymes to form 1-HMP, which is further converted to 1-SMP by sulfotransferases. 1-SMP is a highly electrophilic compound that can form DNA adducts, leading to gene mutations and carcinogenesis . Additionally, this compound can activate the aryl hydrocarbon receptor (AhR), affecting the expression of downstream target genes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methylpyrene
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InChI

InChI=1S/C17H12/c1-11-5-6-14-8-7-12-3-2-4-13-9-10-15(11)17(14)16(12)13/h2-10H,1H3
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InChI Key

KBSPJIWZDWBDGM-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4
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Molecular Formula

C17H12
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DSSTOX Substance ID

DTXSID0025654
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Molecular Weight

216.28 g/mol
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Physical Description

Plates (in ethanol) or brown-green powder. (NTP, 1992), Brown-green solid; [CAMEO] Off-white crystalline solid; [MSDSonline]
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Boiling Point

770 °F at 760 mmHg (NTP, 1992), 410 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in DMSO, acetonitrile and chloroform
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Density

1.213 g/cu cm
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Vapor Pressure

0.00000175 [mmHg]
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Color/Form

Plates (in ethanol) or brown-green powder

CAS No.

2381-21-7, 27577-90-8
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Melting Point

158 to 160 °F (NTP, 1992), 74 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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